7-(1-Piperazinyl)-isoquinoline hydrochloride
説明
Historical Context and Discovery
The historical development of this compound is intrinsically linked to the broader evolution of isoquinoline chemistry, which began in the nineteenth century with the isolation of isoquinoline from coal tar by Hoogewerf and van Dorp in 1885. This pioneering work established the foundation for subsequent investigations into isoquinoline derivatives and their synthetic modifications. The discovery process involved fractional crystallization of the acid sulfate, a methodology that was later refined by Weissgerber in 1914 through selective extraction techniques that exploited the basic properties of isoquinoline compared to quinoline.
The emergence of piperazine-substituted isoquinoline derivatives represents a more recent development in heterocyclic chemistry, stemming from the recognition that combining these two pharmacologically important scaffolds could yield compounds with enhanced biological properties. The specific synthesis and characterization of this compound has been documented in contemporary research programs focused on developing novel therapeutic agents. The compound's development reflects the systematic exploration of structure-activity relationships within isoquinoline-based molecular frameworks, where the introduction of piperazine substituents at the 7-position has been identified as a key structural modification for achieving desired biological activities.
The historical trajectory of this compound's discovery also encompasses the broader understanding of isoquinoline alkaloids, which have been recognized since the early nineteenth century when morphine was first isolated from opium plants. This foundational work established isoquinoline-based structures as privileged scaffolds in medicinal chemistry, leading to the systematic investigation of synthetic modifications that could enhance or modulate biological activity. The integration of piperazine functionality into isoquinoline frameworks represents a logical extension of this historical progression, combining the established biological relevance of isoquinoline systems with the pharmacological advantages conferred by piperazine substituents.
Position in Heterocyclic Chemistry Research
This compound occupies a distinctive position within the landscape of heterocyclic chemistry research, serving as a representative example of hybrid molecular systems that combine multiple pharmacologically relevant heterocycles. The compound exemplifies the contemporary approach to drug design that emphasizes the strategic combination of established pharmacophores to achieve enhanced biological activity and improved physicochemical properties. Within the broader context of isoquinoline research, this compound represents a significant advancement in the functionalization of the isoquinoline nucleus, particularly through substitution at the 7-position with piperazine moieties.
The structural characteristics of this compound position it within the category of benzopyridine derivatives, where the isoquinoline core provides the fundamental aromatic heterocyclic framework. The compound's design reflects sophisticated understanding of structure-activity relationships in heterocyclic chemistry, where the piperazine substituent serves multiple functions including modulation of basicity, enhancement of aqueous solubility, and introduction of additional sites for molecular recognition. This positioning is particularly significant in the context of modern medicinal chemistry, where the development of water-soluble derivatives of biologically active compounds represents a critical challenge.
Recent research has demonstrated that isoquinoline derivatives, particularly those bearing piperazine substituents, exhibit remarkable diversity in their biological activities. The compound's position in heterocyclic chemistry research is further emphasized by its role as a synthetic intermediate and pharmacological probe, enabling researchers to explore structure-activity relationships within isoquinoline-based molecular frameworks. The systematic investigation of piperazine-substituted isoquinolines has revealed important insights into the molecular basis of biological activity, positioning compounds like this compound as valuable tools for understanding heterocyclic chemistry and its applications in drug discovery.
Significance in Isoquinoline-Piperazine Hybrid Compounds
The significance of this compound within the broader category of isoquinoline-piperazine hybrid compounds extends beyond its individual properties to encompass its role as a prototypical example of successful molecular hybridization strategies. This compound demonstrates the potential for combining isoquinoline and piperazine pharmacophores to achieve enhanced biological activity while maintaining favorable physicochemical properties. The strategic positioning of the piperazine moiety at the 7-position of the isoquinoline nucleus represents an optimal configuration for achieving biological activity, as demonstrated by extensive structure-activity relationship studies.
Research investigations have revealed that isoquinoline-piperazine hybrid compounds, exemplified by this compound, exhibit significant advantages over their individual component scaffolds. The hybridization approach enables the preservation of the biological activity associated with isoquinoline derivatives while introducing the pharmacological benefits of piperazine functionality, including improved aqueous solubility and enhanced cellular uptake. This synergistic combination has been demonstrated in multiple research programs, where piperazine-substituted isoquinolines have shown superior biological activity compared to their unsubstituted counterparts.
The compound's significance is further emphasized by its role in advancing understanding of molecular recognition processes and receptor-ligand interactions. Studies have demonstrated that the specific spatial arrangement of the piperazine moiety relative to the isoquinoline core is critical for biological activity, making this compound a valuable model compound for investigating these relationships. The successful development of this hybrid compound has provided important insights into the design principles governing isoquinoline-piperazine molecular systems, establishing a foundation for the development of next-generation therapeutic agents.
| Structural Feature | Description | Significance |
|---|---|---|
| Isoquinoline Core | Benzopyridine heterocycle | Provides aromatic stability and biological activity |
| Piperazine Substituent | Six-membered saturated heterocycle | Enhances solubility and introduces basicity |
| 7-Position Substitution | Attachment point for piperazine | Optimal position for biological activity |
| Hydrochloride Salt | Protonated form with chloride counterion | Improves crystallinity and stability |
特性
IUPAC Name |
7-piperazin-1-ylisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.ClH/c1-2-13(16-7-5-14-6-8-16)9-12-10-15-4-3-11(1)12;/h1-4,9-10,14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTKYDWFMAZEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)C=CN=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655063 | |
| Record name | 7-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936643-78-6 | |
| Record name | 7-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 936643-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Reaction Mechanism and Conditions
In a representative procedure adapted from patents on analogous compounds, 7-chloroisoquinoline reacts with excess piperazine in a polar aprotic solvent (e.g., isopropyl alcohol or dimethylformamide) under reflux. A base such as potassium carbonate (K2CO3) or triethylamine (Et3N) facilitates deprotonation of piperazine, enhancing its nucleophilicity. The reaction is typically conducted at 80–100°C for 12–24 hours, achieving yields of 70–85% after purification.
Key Reaction Parameters:
-
Molar Ratio: 1:2 (7-chloroisoquinoline : piperazine) to ensure complete substitution.
-
Solvent: Isopropyl alcohol (i-PrOH) or DMF.
-
Temperature: Reflux (80–100°C).
-
Base: K2CO3 or Et3N.
Workup and Isolation
Post-reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The crude product is dissolved in a biphasic system (e.g., water and dichloromethane), and the organic layer is washed with water to remove residual base and piperazine hydrochloride. Acidification of the aqueous phase with acetic acid (pH 4–5) precipitates the free base, which is then extracted into an organic solvent. Finally, treatment with hydrochloric acid yields the hydrochloride salt.
Alternative Methods: Cyclization and Functionalization
Bischler-Napieralski Cyclization
Purification and Characterization
Crystallization and Recrystallization
The hydrochloride salt is purified via recrystallization from ethanol/water or hexane/ethyl acetate mixtures. Crystalline polymorphs may form depending on solvent polarity, necessitating controlled cooling rates.
Analytical Validation
-
Nuclear Magnetic Resonance (NMR): 1H NMR (200 MHz, CDCl3) exhibits characteristic peaks: δ 8.58 (d, J=5.1 Hz, 1H, H-8), 7.94 (d, J=9.0 Hz, 1H, H-5), and 3.16 (s, 8H, piperazine).
-
High-Performance Liquid Chromatography (HPLC): Purity ≥95% with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
Challenges and Optimization Strategies
Impurity Control
Dimerization of piperazine or incomplete substitution generates by-products (e.g., bis-piperazinyl derivatives). Acid-base extraction and repeated crystallizations mitigate these issues.
Solvent Toxicity
Alternatives to dichloromethane (e.g., ethyl acetate) are recommended for large-scale synthesis to align with green chemistry principles.
Industrial-Scale Considerations
Patents highlight the importance of polymorph control for pharmaceutical compatibility. Form E, the most stable crystalline form of related compounds, is obtained via hexane grinding and slow evaporation .
化学反応の分析
Types of Reactions
7-(1-Piperazinyl)-isoquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield isoquinoline N-oxides, while reduction reactions may produce reduced isoquinoline derivatives.
科学的研究の応用
7-(1-Piperazinyl)-isoquinoline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-(1-Piperazinyl)-isoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which play a crucial role in its biological effects . The binding of the compound to these receptors can modulate their activity, leading to various pharmacological effects.
類似化合物との比較
Positional Isomers of Piperazinyl-Isoquinoline Derivatives
The position of the piperazinyl group on the isoquinoline ring significantly influences physicochemical and biological properties:
- Key Insight: While all three isomers share identical molecular weights and core structures, the 7-substituted isomer exhibits optimal stability for storage, whereas the 8-substituted analog degrades rapidly in aqueous solutions .
Isoquinoline Sulfonamide Protein Kinase Inhibitors
highlights structurally related isoquinoline sulfonamides (e.g., H7, H8, HA1004) that inhibit protein kinase C (PKC), a key enzyme in cellular signaling:
- Key Insight: The piperazinyl group’s substitution pattern (e.g., sulfonamide vs. direct attachment) critically affects PKC binding. While 7-(1-Piperazinyl)-isoquinoline lacks the sulfonamide moiety of H7, its unmodified piperazine may confer moderate PKC modulation, though direct evidence is absent .
Therapeutic Agents with Piperazine Moieties
Piperazine-containing drugs like aripiprazole and trazodone highlight the pharmacophore’s versatility:
- Key Insight: Aripiprazole and trazodone incorporate bulky aromatic groups and extended alkyl chains to enhance target specificity (e.g., dopamine and serotonin receptors).
Tetrahydroisoquinoline Derivatives
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride () demonstrates how ring saturation and electron-withdrawing groups alter properties:
- Key Insight: The tetrahydroisoquinoline scaffold improves membrane permeability due to reduced planarity, whereas the fully aromatic 7-(1-Piperazinyl)-isoquinoline may favor interactions with planar binding pockets (e.g., enzyme active sites) .
生物活性
7-(1-Piperazinyl)-isoquinoline hydrochloride is a synthetic compound belonging to the isoquinoline derivatives class, which are known for their diverse biological activities. This compound features a piperazine ring attached to the isoquinoline core, which enhances its pharmacological potential. Its unique structure allows for various modifications and interactions with biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits significant antimicrobial and antiviral activities. Studies have shown that isoquinoline derivatives can inhibit the growth of various bacteria and viruses, suggesting that this compound may share similar properties. Specifically, it has been investigated for its potential against pathogens like HIV and influenza viruses .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, including dopamine and serotonin receptors. These interactions can modulate neurotransmission, potentially leading to therapeutic effects in neurological disorders. Additionally, the compound's ability to inhibit viral replication has been linked to its interference with specific cellular pathways involved in viral entry and propagation .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with similar compounds can be insightful. Below is a summary table comparing this compound with other piperazine-containing isoquinolines:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 7-(1-Piperazinyl)-isoquinoline | Antimicrobial, Antiviral | Interaction with neurotransmitter receptors |
| 3-(Piperazin-1-yl)-1,2-benzothiazole | Anticancer, Antimicrobial | Inhibition of cell proliferation |
| Pyrimido[1,2-a]benzimidazoles | Antiviral, Anticancer | Modulation of signaling pathways |
This table illustrates that while all these compounds share a common structural feature (the piperazine ring), their biological activities vary significantly based on their specific molecular configurations and mechanisms.
Conclusion and Future Directions
The biological activity of this compound suggests it has considerable potential in medicinal chemistry, particularly in developing new antimicrobial and antiviral agents. Future research should focus on detailed pharmacological studies to elucidate its efficacy and safety profile in clinical settings. Additionally, exploring its interactions with various biological pathways could provide insights into novel therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-(1-piperazinyl)-isoquinoline hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves introducing a piperazine group at the 7-position of the isoquinoline core. Key steps include:
- Nucleophilic substitution : Reacting 7-chloroisoquinoline with piperazine in a polar aprotic solvent (e.g., DMF) under reflux .
- Salt formation : Treating the free base with hydrochloric acid to form the hydrochloride salt, followed by recrystallization from 2-propanol to remove impurities (e.g., dichloroquinoline byproducts) .
- Optimization : Adjusting reaction time (24–48 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 isoquinoline:piperazine) improves yields (>75%) .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of:
- Spectroscopy :
- IR : Identify characteristic peaks for piperazine (N–H stretch at ~3300 cm⁻¹) and isoquinoline (C=N stretch at ~1600 cm⁻¹) .
- NMR : ¹H NMR in DMSO-d₆ shows distinct signals for piperazine protons (δ 2.8–3.2 ppm, multiplet) and isoquinoline aromatic protons (δ 7.5–8.5 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯Cl interactions) to confirm salt formation .
Q. What analytical methods are recommended for assessing the purity of this compound?
- Methodological Answer :
- Non-aqueous titration : Use 0.1 M perchloric acid in anhydrous acetic acid with potentiometric endpoint detection (USP-compliant for related piperazine salts) .
- HPLC : Employ a C18 column with UV detection at 241 nm (λmax for isoquinoline derivatives). Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) .
- Karl Fischer titration : Quantify water content (<0.5% w/w) to verify anhydrous or hydrate forms .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what assays are suitable for studying its mechanism?
- Methodological Answer :
- Enzyme inhibition : Screen against HIV reverse transcriptase using a fluorescence-based assay (e.g., dTTP incorporation inhibition, IC₅₀ determination). Compare with octaverine hydrochloride, a known isoquinoline inhibitor .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with [³H]-labeled ligands. Use HEK293 cells expressing recombinant receptors .
- Cellular uptake studies : Measure intracellular accumulation via LC-MS in cell lines (e.g., HepG2) to evaluate membrane permeability .
Q. What strategies can resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer :
- Dynamic light scattering (DLS) : Assess aggregation in DMSO or ethanol at varying concentrations (0.1–10 mM) .
- NMR solubility analysis : Use ¹H NMR in deuterated solvents (e.g., DMSO-d₆, CDCl₃) to detect dissolved vs. undissolved fractions .
- Standardized protocols : Pre-equilibrate solutions at 25°C for 24 hours, filter (0.22 µm), and quantify via UV-Vis (ε = 10,500 M⁻¹cm⁻¹ at 241 nm) .
Q. How can computational modeling predict the stability and reactivity of this compound under varying pH conditions?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict protonation states (piperazine N atoms) and pKa values .
- Molecular dynamics (MD) : Simulate solvation in water or lipid bilayers to assess hydrolytic stability and degradation pathways .
- pH-rate profiling : Experimentally validate predictions by incubating the compound in buffers (pH 2–10) and monitoring degradation via HPLC .
Q. What are the best practices for designing stability studies of this compound in long-term storage?
- Methodological Answer :
- ICH guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor:
- Purity : HPLC area% changes (<2% degradation products).
- Crystallinity : XRPD to detect hydrate/anhydrate transitions .
- Light sensitivity : Store in amber glass vials at -20°C; UV-Vis spectra pre/post exposure confirm photostability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
